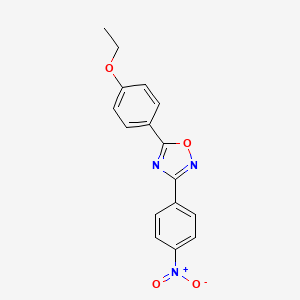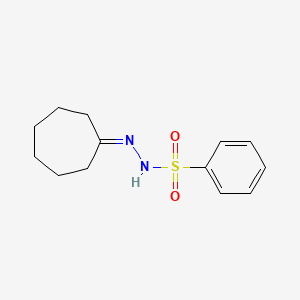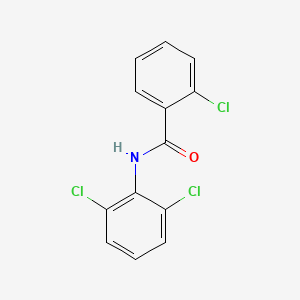
5-(2,3-dimethoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,3-dimethoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is a compound that has shown potential in scientific research. This compound is also known as thioflavin T and is widely used in the field of biochemistry and molecular biology. Thioflavin T is a fluorescent dye that is used to detect amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
Thioflavin T binds to amyloid fibrils through hydrophobic interactions and hydrogen bonding. The dye is thought to bind to the beta-sheet structure of the fibrils and undergoes a conformational change, resulting in an increase in fluorescence. Thioflavin T has a high binding affinity for amyloid fibrils and can detect them at low concentrations.
Biochemical and Physiological Effects:
Thioflavin T is a relatively safe compound and does not have any significant biochemical or physiological effects. However, it should be noted that thioflavin T is a toxic dye and should be handled with care.
实验室实验的优点和局限性
Thioflavin T has several advantages for use in lab experiments. It is a highly sensitive and specific dye that can detect amyloid fibrils at low concentrations. Thioflavin T is also relatively easy to use and can be incorporated into various assays. However, thioflavin T has some limitations. It is a toxic dye and can interfere with some assays. Additionally, thioflavin T is not effective in detecting all types of amyloid fibrils.
未来方向
There are several future directions for the use of thioflavin T in scientific research. One potential application is the development of new compounds that can inhibit amyloid fibril formation. Thioflavin T can be used to screen for these compounds and to study their mechanisms of action. Another potential application is the use of thioflavin T in the development of diagnostic tools for neurodegenerative diseases. Thioflavin T could be used to detect amyloid fibrils in patient samples and could provide a non-invasive method for diagnosis. Finally, thioflavin T could be used in the development of new imaging techniques for studying amyloid fibrils in vivo.
合成方法
The synthesis of thioflavin T involves the reaction of 2,3-dimethoxybenzaldehyde with piperidine and thiosemicarbazide. The resulting product is then oxidized to form thioflavin T. The synthesis of thioflavin T is relatively simple and can be carried out in a laboratory setting.
科学研究应用
Thioflavin T has been extensively used in scientific research to detect amyloid fibrils. Amyloid fibrils are aggregates of misfolded proteins that are associated with various neurodegenerative diseases. Thioflavin T binds to these fibrils and emits fluorescence, which allows for their detection. Thioflavin T has also been used to study the kinetics of amyloid fibril formation and to screen for compounds that can inhibit fibril formation.
属性
IUPAC Name |
(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-21-13-8-6-7-12(15(13)22-2)11-14-16(20)18-17(23-14)19-9-4-3-5-10-19/h6-8,11H,3-5,9-10H2,1-2H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGGHHKMTKUEDD-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N=C(S2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)N=C(S2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(2,3-dimethoxybenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

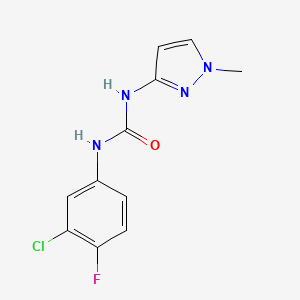
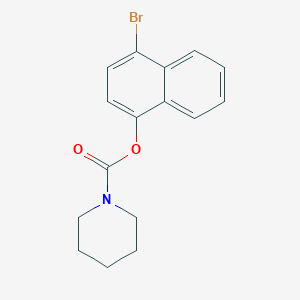
![5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5722739.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5722744.png)

![{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722760.png)
![1-[3-(trifluoromethyl)benzyl]azepane](/img/structure/B5722765.png)
![{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722766.png)
